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Compound of Interest

Compound Name: D-Lactose monohydrate

Cat. No.: B1582387 Get Quote

Welcome to the technical support center for the enzymatic hydrolysis of D-lactose using

lactase. This resource is designed for researchers, scientists, and drug development

professionals to provide guidance on optimizing experimental conditions and troubleshooting

common issues.

Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for lactase activity?

A1: The optimal conditions for lactase activity are highly dependent on the source of the

enzyme. Generally, lactase functions best in slightly acidic to neutral conditions and at

temperatures near or just above room temperature. Extreme pH values or high temperatures

can lead to denaturation and loss of enzyme function.[1][2] Below is a summary of optimal

conditions reported for lactase from different sources.

Q2: How does substrate concentration affect the rate of lactose hydrolysis?

A2: The rate of an enzyme-catalyzed reaction, including lactose hydrolysis, is typically

influenced by the concentration of the substrate (D-lactose).[3] Initially, as the substrate

concentration increases, the reaction rate also increases because there are more substrate

molecules available to bind to the active sites of the enzyme.[4] However, once the enzyme's

active sites become saturated with the substrate, further increases in substrate concentration

will not significantly increase the reaction rate.[4] At this point, the reaction has reached its

maximum velocity (Vmax).[3]
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Q3: What are common inhibitors of lactase activity?

A3: Lactase activity can be inhibited by certain molecules, including the products of the

hydrolysis reaction itself. Galactose, one of the products of lactose breakdown, is known to be

a competitive inhibitor of lactase.[5][6] Glucose, the other product, has been identified as a

non-competitive inhibitor.[5] The presence of these products can therefore slow down the rate

of lactose hydrolysis.[7]

Q4: How can I measure the rate of lactose hydrolysis?

A4: The rate of lactose hydrolysis can be determined by measuring the concentration of its

products, glucose and galactose, over time.[8][9] Common methods include:

Glucose oxidase-based assays: These are highly specific for glucose and can be performed

using commercially available kits or a glucose meter.[6][10]

High-Performance Liquid Chromatography (HPLC): This technique can separate and

quantify both glucose and galactose, providing a precise measurement of the hydrolysis

products.[8][11]

Spectrophotometric methods: These involve using a spectrophotometer to measure changes

in absorbance at a specific wavelength that correspond to the formation of a product.[12]

Data Presentation
Table 1: Optimal pH and Temperature for Lactase from Various Sources
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Enzyme Source Optimal pH
Optimal
Temperature (°C)

Reference

Aspergillus oryzae

(Fungal)
4.5 - 5.0 50 - 55 [13]

Kluyveromyces lactis

(Yeast)
6.5 37 - 45 [13][14]

Bacillus licheniformis

(Bacterial)
5.5 - 6.0 ~70 [13][14]

Escherichia coli

(Bacterial)
7.0 - 7.5 46 [15]

Human ~6.0 ~37 [1][16]

Commercial Fungal

Lactase
Not Specified 52 - 57 (125-135°F) [17]

Note: The optimal conditions can vary slightly based on the specific strain, purity of the

enzyme, and the buffer system used in the experiment.[18]

Experimental Protocols
Protocol 1: Determination of Optimal pH for Lactase
Activity
This protocol outlines the steps to identify the pH at which lactase exhibits maximum activity.

Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g.,

from pH 2 to 10). A common approach is to mix two stock buffers, such as boric acid/citric

acid and Na3PO4, in varying ratios to achieve the desired pH levels.

Prepare Substrate and Enzyme Solutions: Prepare a stock solution of D-lactose and a

separate stock solution of the lactase enzyme.

Set Up Reactions: In a series of test tubes, add a fixed volume of the lactose solution and a

specific buffer to each tube.[10] Ensure each tube has a different pH buffer.
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Equilibrate Temperature: Place the test tubes in a water bath set to the known optimal

temperature of the enzyme (if available) or a standard temperature like 37°C for a few

minutes to allow the solutions to reach the desired temperature.

Initiate the Reaction: Add a fixed volume of the lactase enzyme solution to each test tube to

start the hydrolysis reaction.[10]

Incubate: Incubate the reactions for a specific period (e.g., 10-15 minutes).[10]

Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a strong base like

4% K2CO3) or by heat inactivation.

Measure Product Formation: Quantify the amount of glucose produced in each tube using a

suitable assay (e.g., glucose oxidase assay).[10]

Analyze Data: Plot the enzyme activity (rate of glucose production) against the pH to

determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for
Lactase Activity
This protocol describes the methodology to find the temperature at which lactase activity is

highest.

Prepare Substrate and Enzyme Solutions: Prepare stock solutions of D-lactose and the

lactase enzyme.

Set Up Reactions: In a series of test tubes, add a fixed volume of the lactose solution.

Temperature Incubation: Place the test tubes in separate water baths set to a range of

different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).[12] Allow the solutions to

equilibrate to the respective temperatures.

Initiate the Reaction: Add a fixed volume of the lactase enzyme solution to each test tube.

[12]
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Incubate: Keep each tube at its designated temperature for a fixed duration (e.g., 5-10

minutes).[12]

Stop the Reaction: Stop the reaction in each tube.

Measure Product Formation: Determine the concentration of glucose in each sample.

Analyze Data: Plot the enzyme activity versus temperature to identify the optimal

temperature.[12]

Mandatory Visualizations
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Caption: Workflow for determining the optimal pH for lactase activity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction Setup

Analysis

Prepare D-Lactose Solution

Aliquot Lactose Solution
into Test Tubes

Prepare Lactase Solution

Add Lactase to Start Reaction

Incubate at Various Temperatures

Incubate for Fixed Time at Temp

Stop Reaction

Measure Glucose Concentration

Plot Activity vs. Temperature

Determine Optimal Temperature

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1582387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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